molecular formula C14H13NOS B2579021 2-(thiophene-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 1240736-10-0

2-(thiophene-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2579021
CAS No.: 1240736-10-0
M. Wt: 243.32
InChI Key: YGWAVQJNEKPARF-UHFFFAOYSA-N
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Description

2-(Thiophene-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline is a compound that combines the structural features of thiophene and tetrahydroisoquinoline. Thiophene is a five-membered aromatic ring containing sulfur, known for its diverse applications in medicinal chemistry and material science . Tetrahydroisoquinoline is a bicyclic structure that is a common motif in many natural products and pharmaceuticals.

Preparation Methods

The synthesis of 2-(thiophene-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline typically involves the condensation of thiophene-3-carbonyl chloride with 1,2,3,4-tetrahydroisoquinoline. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-(Thiophene-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Scientific Research Applications

2-(Thiophene-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(thiophene-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

2-(Thiophene-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline can be compared with other thiophene and tetrahydroisoquinoline derivatives:

The uniqueness of this compound lies in its combined structural features, which may confer unique biological activities and chemical reactivity compared to its individual components.

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl(thiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NOS/c16-14(13-6-8-17-10-13)15-7-5-11-3-1-2-4-12(11)9-15/h1-4,6,8,10H,5,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGWAVQJNEKPARF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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